Product packaging for Isobutyraldehyde(Cat. No.:CAS No. 78-84-2)

Isobutyraldehyde

Cat. No.: B047883
CAS No.: 78-84-2
M. Wt: 72.11 g/mol
InChI Key: AMIMRNSIRUDHCM-UHFFFAOYSA-N
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Description

Isobutyraldehyde (2-methylpropanal) is a volatile, flammable organic compound serving as a pivotal C4 building block in chemical synthesis and industrial research. Its high reactivity, primarily attributed to the electrophilic carbonyl carbon, makes it an invaluable precursor for numerous transformations. A primary application is its role as a key intermediate in the synthesis of neopentyl polyol esters, which are high-performance lubricants and plasticizers. Furthermore, this compound is a fundamental starting material in the production of valine and leucine amino acids, facilitating critical studies in biochemistry and nutrition. In organic synthesis, it is extensively employed in aldol condensation reactions to form larger, more complex molecules, and it serves as a substrate for oxidation to isobutyric acid or reduction to isobutanol. Its distinct, pungent odor also makes it a compound of interest in the study and development of flavors and fragrances. Researchers value this compound for its utility in exploring reaction mechanisms involving nucleophilic addition and for its role in manufacturing rubber accelerators and pesticides. This product is strictly for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O<br>C4H8O<br>(CH3)2CHCHO B047883 Isobutyraldehyde CAS No. 78-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropanal
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InChI

InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3
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InChI Key

AMIMRNSIRUDHCM-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C=O
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Molecular Formula

C4H8O, Array
Record name ISOBUTYL ALDEHYDE
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Related CAS

27400-41-5
Record name Propanal, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID9021635
Record name 2-Methylpropanal
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Molecular Weight

72.11 g/mol
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Physical Description

Isobutyl aldehyde appears as a clear colorless liquid with a pungent odor. Flash point of -40 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Used to make other chemicals., Liquid, Clear liquid with pungent odor; [Hawley] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless, mobile liquid with a sharp, pungent odour
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Boiling Point

147 °F at 760 mmHg (NTP, 1992), 64 °C @ 760 mm Hg, Wt/gal: 6.55 lb; forms azeotrope with water containing 94% isobutyraldehyde; azeotrope BP: 59 °C @ 760 mm Hg; oxidizes slowly on exposure to air, forming isobutyric acid., 63.00 °C. @ 760.00 mm Hg, 63-64 °C
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Flash Point

-40 °F (NTP, 1992), -25 °C, LESS THAN 20 °F (OPEN CUP), -10.6 °C (Open cup), -40 °F (closed cup), -24 °C c.c.
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Miscible in ethanol, ether, carbon disulfide, acetone, benzene, toluene, and chloroform., Slightly soluble in carbon tetrachloride, In water, 89,000 mg/l @ 25 °C., 89 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 6.7 (moderate), miscible with alcohol, ether; soluble in water 1 ml in 125 ml
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Density

0.791 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7938 @ 20 °C/4 °C, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.2, 0.783-0.788
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (AIR= 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

170 mmHg at 68 °F (NTP, 1992), 173.0 [mmHg], 173 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 15.3
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Color/Form

Transparent, colorless liquid

CAS No.

78-84-2
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Melting Point

-85 °F (NTP, 1992), -65.9 °C, -65 °C
Record name ISOBUTYL ALDEHYDE
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Record name ISOBUTYRALDEHYDE
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Advanced Synthesis Methodologies for Isobutyraldehyde

Catalytic Production Routes

Catalytic production routes are central to the industrial synthesis of isobutyraldehyde, with hydroformylation of propylene (B89431) and oxidation of isobutane (B21531) or isobutanol being the primary methods. Continuous research focuses on improving catalyst performance and process efficiency to meet industrial demands.

Hydroformylation Processes of Propylene

Hydroformylation, or the oxo process, involves the reaction of an alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) to form aldehydes. matthey.comwikipedia.org In the case of propylene, this process yields two isomeric products: n-butyraldehyde and this compound. wikipedia.orgscribd.com While n-butyraldehyde is often the primary target for applications like the production of 2-ethylhexanol, this compound is a valuable co-product or, in some cases, the desired product for specific downstream syntheses. scribd.comstudfile.net

The advent of rhodium-based catalysts marked a significant advancement over the original cobalt-based systems, allowing for milder reaction conditions and higher selectivity. studfile.nettesisenred.net These low-pressure oxo (LPO) processes, often utilizing rhodium complexes with phosphine (B1218219) ligands, are now industry standards. matthey.comstudfile.net

The choice of ligand coordinated to the rhodium center is critical in directing the regioselectivity of the hydroformylation of propylene, determining the ratio of the linear (n-butyraldehyde) to the branched (this compound) product (n/i ratio). acs.orgresearchgate.net Two common phosphine ligands are triphenylphosphine (B44618) (TPP) and cyclohexyl diphenylphosphine (B32561) (CHDPP). acs.orgresearchgate.net Studies have shown that the n/i ratio is highly dependent on the ligand concentration; notably, a higher ligand concentration tends to favor the formation of this compound. acs.orgresearchgate.netacs.org Conversely, the reaction rate often increases as ligand concentration decreases, presenting a trade-off between rate and selectivity. acs.org

Comparative Performance of Rh-Based Catalysts in Propylene Hydroformylation acs.orgresearchgate.netacs.org
Catalyst SystemKey ParameterObservationImpact on this compound Production
Rh/TPPLigand ConcentrationIncreasing TPP concentration increases the n/i ratio.Lower TPP concentrations favor this compound.
General PerformanceGenerally produces a higher n/i ratio compared to Rh/CHDPP.Less selective for this compound.
Rh/CHDPPLigand ConcentrationHigher CHDPP concentration promotes this compound formation (lowers n/i ratio).Higher CHDPP concentrations favor this compound.
General PerformanceShows a lower n/i ratio (e.g., values around 1.6-1.86 reported) than Rh/TPP.More selective for this compound.
General Rh-Catalyzed ProcessTemperatureReaction rate is temperature-dependent.Optimization required to balance rate and catalyst stability.
PressureReaction rate is pressure-dependent.Higher pressure can increase rate but may affect equipment cost.

A major challenge in homogeneous catalysis is the separation of the catalyst from the product stream. The Ruhrchemie/Rhone-Poulenc process represents a landmark solution to this problem by employing a water-soluble rhodium catalyst with a sulfonated triphenylphosphine ligand (TPPTS). wikipedia.orgscribd.com This creates a two-phase system where the catalyst remains in the aqueous phase while the aldehyde products form a separate organic phase. wikipedia.org This setup allows for continuous separation and recycling of the expensive rhodium catalyst, significantly improving process efficiency and economics. wikipedia.org However, this specific process is highly optimized for n-butyraldehyde production, achieving a high n/i ratio of 96:4. wikipedia.org

Optimization of the low-pressure oxo process also involves manipulating reaction conditions such as temperature and pressure. mt.com While rhodium catalysts are more active and operate under milder conditions than cobalt, fine-tuning is necessary to maximize catalyst lifetime and achieve the desired product selectivity. mt.comlookchem.com For instance, while lower carbon monoxide partial pressure can increase the reaction rate, a minimum pressure is required to maintain catalyst stability. lookchem.com

Rh-Catalyzed Hydroformylation

Oxidation of Isobutane and Isobutanol

The selective oxidation of C4 hydrocarbons is another major industrial route for producing valuable chemicals. This compound can be synthesized through the controlled oxidation of either isobutane or isobutanol. precedenceresearch.comgoogle.com This method avoids the use of propylene and provides an alternative pathway utilizing different feedstocks. google.com

The oxidation of isobutane, in particular, is a subject of extensive research, often targeting the production of methacrolein (B123484) and methacrylic acid, for which this compound can be an intermediate. mdpi.comrsc.org The process typically involves passing a dilute stream of the hydrocarbon with air or oxygen over a heterogeneous catalyst at elevated temperatures. sci-hub.st

Biocatalysis offers a sustainable alternative to traditional chemical synthesis, operating under mild conditions and often with high selectivity. Engineered microorganisms and isolated enzymes are being developed for the production of this compound.

A prominent biocatalytic strategy involves engineering Escherichia coli to produce this compound directly from renewable feedstocks like glucose. nih.govresearchgate.net This is achieved by constructing a synthetic metabolic pathway that channels the flow of carbon from glycolysis towards the desired product. researchgate.net Key enzymes in this pathway include:

Acetolactate synthase (AlsS) from Bacillus subtilis, which condenses two molecules of pyruvate (B1213749). researchgate.net

Acetohydroxy acid isomeroreductase (IlvC) and dihydroxy acid dehydratase (IlvD) , native to E. coli, which convert the intermediate to 2-ketoisovalerate (KIV). researchgate.net

Keto acid decarboxylase (Kivd) from Lactococcus lactis, which decarboxylates KIV to form this compound. researchgate.net

A key challenge in this pathway is the native reduction of the target aldehyde to isobutanol by various endogenous aldehyde reductases (ALRs) in the host organism. researchgate.net To maximize this compound yield, metabolic engineering efforts focus on deleting the genes that code for these ALRs. researchgate.net The "bio-oxo" process leverages such engineered bacteria, combining low-temperature fermentation with energy-efficient separation techniques like gas stripping to purify the this compound product. energy.govenergy.gov

Furthermore, alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes. google.comchemrxiv.org Specific ADHs can be used for the biocatalytic oxidation of isobutanol to this compound. biotechrep.irbiotechrep.ir This biotransformation can be applied to convert surplus isobutanol or as part of a cascade reaction. For instance, an engineered strain of E. coli expressing an alcohol dehydrogenase gene (adhA) from Lactococcus lactis has been shown to efficiently convert this compound into isobutanol, demonstrating the reversible nature of the reaction that can be harnessed for synthesis. biotechrep.irbiotechrep.ir

For the chemical oxidation of isobutane, catalyst development is crucial for achieving high selectivity and conversion. Complex mixed-metal oxide catalysts are frequently employed. Molybdenum-bismuth based catalysts, often with promoters like iron, cobalt, and tungsten, are effective for the first stage of oxidation to methacrolein. google.comsci-hub.st

Heteropolyacid (HPA) catalysts, particularly those with a Keggin structure like H₃PMo₁₂O₄₀ and its derivatives, have shown promise for the selective oxidation of isobutane. mdpi.comsciengine.com The catalytic performance of these materials can be enhanced by several strategies:

Incorporation of other elements: Substituting molybdenum with vanadium (V) or adding cesium (Cs) can modify the redox properties and acidity of the catalyst, improving selectivity towards the desired oxygenated products. mdpi.com For example, Cs₂.₅Ni₀.₀₈H₀.₃₄₊ₓPVₓMo₁₂₋ₓO₄₀ has been studied for this reaction. mdpi.com

Supporting the catalyst: Dispersing the HPA on a high-surface-area support can improve its stability and activity. sciengine.com

One patented method describes a two-step process starting from isobutylene (B52900) or tert-butyl alcohol, which is first oxidized to methacrolein using a molybdenum-bismuth composite oxide catalyst. The resulting methacrolein is then selectively hydrogenated to this compound. google.com Another study on the direct oxidation of isobutanol to this compound reported a selectivity of 84% at an 87% conversion rate using a specific catalyst system. google.com

Catalyst Performance in Oxidation Routes to this compound and Related Products
RouteCatalyst SystemTypical ConditionsKey Findings/Performance
Oxidation of IsobutaneMolybdenum-Bismuth based mixed-metal oxides350–480 °C, atmospheric pressureUsed for oxidation to methacrolein, an intermediate for this compound. google.com
Oxidation of IsobutaneHeteropolyacids (e.g., Cs-V-PMo)~300-400 °CSelectivity to methacrolein and methacrylic acid can reach ~59% at 9% isobutane conversion. mdpi.com
Oxidation of IsobutanolNot specified in detailNot specified in detailAchieved 87% conversion of isobutanol with 84% selectivity to this compound. google.com
Hydrogenation of MethacroleinSupported metal hydrogenation catalystGentle conditionsSecond step in a process starting from isobutylene; high selectivity. google.com
Biocatalytic Oxidation as a Sustainable Alternative

Single-Step Synthesis from Methanol (B129727) and Ethanol (B145695)

A promising route for this compound production is the direct, single-step synthesis from methanol and ethanol. This method offers a potential alternative to petroleum-based processes. researchgate.netrsc.org

CuO-ZnO-Al2O3 Catalysts

Copper-zinc oxide-alumina (CuO-ZnO-Al2O3) catalysts have been effectively employed for the one-step synthesis of this compound from methanol and ethanol. researchgate.netrsc.orgresearchgate.net In this catalytic system, copper oxide is believed to serve as the active center for the dehydrogenation of ethanol to acetaldehyde (B116499). researchgate.net Subsequently, the condensation of acetaldehyde with methanol and dehydration to form this compound is thought to occur on zinc oxide centers. researchgate.net

Influence of Catalyst Composition and Preparation

The performance of CuO-ZnO-Al2O3 catalysts is highly dependent on their composition and preparation conditions. Research indicates that the content of copper oxide (CuO) is a critical factor influencing both the catalytic activity and selectivity towards this compound. researchgate.net Zinc oxide (ZnO) is also considered to play a significant role in the formation of the final product. researchgate.net

A study investigating the impact of catalyst composition found that a catalyst with 17% CuO and 38% ZnO content demonstrated high ethanol conversion and this compound selectivity. google.com Furthermore, the preparation method, including the precipitation temperature and aging time, significantly affects the catalyst's effectiveness. Catalysts precipitated at higher temperatures (e.g., 80°C) and aged for longer durations (e.g., 2.5 hours) have shown improved activity and selectivity. researchgate.net

Reaction Conditions and Selectivity

The synthesis of this compound from methanol and ethanol over CuO-ZnO-Al2O3 catalysts is typically conducted at atmospheric pressure and within a temperature range of 210°C to 360°C. researchgate.net Under specific conditions, this process can achieve high conversion rates and selectivity. For instance, at a reaction temperature of 330°C, an ethanol conversion rate of 93.1% and an this compound selectivity of 53.1% have been reported. google.com Another study using a CuO-MnO/SiO2 catalyst system at 300°C achieved an ethanol conversion of 93.8% with an this compound selectivity of 71%. google.com

Catalyst SystemCuO Content (%)ZnO Content (%)Reaction Temperature (°C)Ethanol Conversion (%)This compound Selectivity (%)
CuO-ZnO/Al2O3173833093.153.1
CuO-MnO/SiO27.58-30093.871

Bio-based and Renewable Feedstock Approaches

In the shift towards sustainable chemical production, bio-based methods using renewable feedstocks are gaining prominence. nih.govresearchgate.net Microbial fermentation and metabolic engineering present a viable pathway for producing this compound from renewable resources.

Microbial Fermentation and Metabolic Engineering

Microbial systems, particularly engineered strains of Escherichia coli, are being developed to produce this compound. universityofcalifornia.eduasm.orggoogle.comwikipedia.org This approach leverages the microorganism's metabolic pathways to convert renewable feedstocks into the target chemical.

Engineered Escherichia coli Strains for this compound Production

Escherichia coli has been a focal point for metabolic engineering efforts aimed at this compound production. universityofcalifornia.edugoogle.com The core strategy involves introducing a synthetic pathway and optimizing the host's metabolism to channel carbon flux towards the desired product.

A common approach is to utilize the isobutanol pathway, but truncating it to stop at this compound. nih.gov This is because E. coli possesses native enzymes, specifically aldehyde reductases, that readily convert this compound to isobutanol. nih.govgoogle.com To enhance this compound yield, a key step is the deletion of genes encoding these reductases.

One of the primary targets for gene deletion is yqhD, which codes for a broad-substrate-range aldehyde reductase known to be active on this compound. nih.gov Deleting yqhD alone can shift the product ratio towards this compound, but significant isobutanol production often remains, indicating the presence of other active reductases. nih.gov

Further research has identified and targeted additional native this compound reductases (IBRs) for deletion. nih.gov A systematic approach involving the sequential deletion of multiple annotated IBR genes, such as adhP, eutG, yiaY, yjgB, betA, fucO, and eutE, has been shown to substantially increase this compound production while decreasing the formation of isobutanol. nih.gov Overexpression studies have confirmed that AdhP, EutG, YjgB, and FucO are indeed active towards this compound. nih.gov

Through these extensive genetic modifications, including up to 15 gene deletions, engineered E. coli strains have demonstrated significant improvements in this compound production. nih.govresearchgate.net When coupled with in situ product removal techniques like gas stripping to mitigate product toxicity, these engineered strains have achieved industrially relevant titers, with one study reporting a final titer of 35 g/L after five days of fermentation. nih.govresearchgate.net

Another strategy involves introducing a heterologous gene to facilitate a specific conversion. For instance, the alcohol-dehydrogenase gene (adhA) from Lactococcus lactis, which has high this compound reductase activity, has been engineered and inserted into the E. coli genome. biotechrep.ir This engineered strain was developed to convert this compound, a potential industrial byproduct, into the more valuable chemical, isobutanol. biotechrep.irbiotechrep.ir

The production of this compound is often linked to the biosynthesis of valine. The precursor, α-ketoisovalerate, can be decarboxylated to form this compound. wikipedia.org This aldehyde can then be reduced to isobutanol. wikipedia.org

Deletion of Aldehyde Reductase Activity

A primary challenge in the microbial production of this compound is its conversion into the byproduct isobutanol by endogenous aldehyde reductases (ALRs) or this compound reductases (IBRs). nih.govnih.gov To enhance this compound yield, a key strategy is the targeted deletion of genes encoding these enzymes. nih.gov

In engineered Escherichia coli, a strain initially optimized for isobutanol production was repurposed for this compound synthesis by omitting the final conversion step. nih.gov However, this strain still predominantly produced isobutanol over this compound. nih.gov The initial target for deletion was the yqhD gene, which encodes a broad-substrate-range aldehyde reductase known to be active on this compound. nih.govnih.gov Deleting yqhD resulted in a near 1:1 ratio of this compound to isobutanol, indicating the presence of other active reductases. nih.gov

Further research identified additional genes responsible for this residual activity. A systematic approach involving the sequential deletion of multiple annotated IBR genes, including adhP, eutG, yiaY, yjgB, betA, fucO, and eutE, was undertaken. nih.gov While individual deletions offered only marginal benefits, the combined deletion of these genes significantly shifted the product ratio in favor of this compound. nih.govnih.gov Overexpression studies confirmed that AdhP, EutG, YjgB, and FucO are indeed active towards this compound. nih.govnih.gov A comprehensive deletion of 13 identified ALR genes in an engineered E. coli strain was shown to reduce endogenous reductase activity for a range of aldehydes by 90-99%. nih.gov

This strategy of eliminating competing pathways proved highly effective. An engineered E. coli strain with multiple reductase gene deletions achieved a production of 1.5 g/L/OD600 of this compound, while isobutanol production was reduced to 0.4 g/L/OD600. nih.gov

Table 1: Effect of Aldehyde Reductase Gene Deletion on this compound Production in Engineered E. coli

Enzymatic Conversion of Biomass and Sugars

The economic viability of bio-based this compound production is heavily dependent on the cost of the feedstock. Lignocellulosic biomass, such as agricultural residues (e.g., corn stover) and forestry waste, represents an abundant and low-cost source of carbohydrates. flybase.org However, the sugars within this biomass (primarily glucose and xylose) are locked in complex polymers like cellulose (B213188) and hemicellulose, which must be broken down into fermentable monosaccharides. nih.govnih.gov

Enzymatic hydrolysis is a key technology for this conversion, offering high selectivity and milder operating conditions compared to purely chemical methods. nih.gov The process typically involves a cocktail of enzymes to deconstruct the plant cell wall. nih.gov

The core enzymes are cellulases, which break down cellulose into glucose. nih.gov This is a multi-step process involving:

Endoglucanases , which randomly cleave internal bonds within the amorphous regions of the cellulose polymer. nih.gov

Exoglucanases (or cellobiohydrolases), which act on the ends of the cellulose chains to release cellobiose (B7769950) (a dimer of glucose). nih.gov

β-glucosidase , which hydrolyzes cellobiose into two molecules of glucose. nih.gov

To break down hemicellulose, a more complex and branched polymer, a variety of hemicellulases are required, such as xylanases and β-xylosidases, to release sugars like xylose. flybase.org Optimizing the enzyme cocktail for specific types of pretreated biomass is crucial for maximizing sugar yields while minimizing enzyme costs, which is a major economic consideration. flybase.org

Challenges in Bio-based Production and Future Directions

Despite significant progress, several challenges remain for the large-scale, cost-effective production of bio-based this compound. nih.govuni.lu A primary issue is the inherent toxicity of aldehydes to microbial hosts, which can inhibit cell growth and metabolic activity, thereby limiting product titers. nih.gov

Another significant challenge is the incomplete elimination of byproduct formation. nih.gov Even in strains with multiple reductase gene deletions, the formation of isobutanol can increase during long-term fermentation, suggesting that additional, yet-to-be-identified reductases may be upregulated under production conditions. nih.gov

From an economic standpoint, the high cost of raw materials and energy can limit profitability. nih.gov For processes using lignocellulosic biomass, the cost of enzymes for hydrolysis remains a major economic bottleneck. flybase.org

Future research is directed at overcoming these hurdles. One of the most promising strategies is the use of in situ product removal (ISPR) techniques, such as gas stripping. nih.gov This method continuously removes volatile products like this compound from the fermentation broth, preventing the accumulation of toxic levels and stimulating further production. nih.gov Using this approach, an this compound titer of 35 g/L was achieved over five days. nih.gov

Other future directions include the development of more robust and tolerant microbial strains and the exploration of alternative feedstocks. There is growing interest in using C1 feedstocks, such as carbon dioxide, formate, and methanol, which could lead to more carbon-neutral biomanufacturing processes.

Reaction Mechanisms and Chemical Transformations of Isobutyraldehyde

Fundamental Reaction Pathways

Isobutyraldehyde, as a substituted aliphatic aldehyde, undergoes a variety of chemical transformations that are fundamental to organic synthesis. Its reactivity is primarily centered around the carbonyl group and the presence of a single α-hydrogen, which allows for the formation of an enol or enolate intermediate. These intermediates are key to understanding its participation in condensation reactions and tautomeric equilibria.

The aldol (B89426) condensation of this compound is a critical process, forming the basis for producing valuable chemical intermediates. The reaction begins with the formation of an aldol, 3-hydroxy-2,2,4-trimethylpentanal, through the reaction of two this compound molecules under alkaline catalysis. scirp.orgscirp.org This initial adduct can then participate in further reactions.

The Tishchenko reaction, and its variant the Claisen-Tishchenko reaction, is a disproportionation process where two molecules of an aldehyde are converted into an ester. aalto.fi In the context of this compound, this reaction has been adapted to achieve high stereoselectivity, a feature that led to its resurgence in the 1990s for applications in asymmetric synthesis. scirp.orgaalto.fi

A significant modification is the Aldol-Tishchenko reaction, a two-step process that first involves an aldol reaction followed by a Tishchenko-type hydride transfer. rsc.org This sequence is highly effective for producing 1,3-diol monoesters. aalto.fiorgsyn.org For example, the reaction can proceed via the trimerization of enolizable aldehydes or with ketones to form these monoesters. rsc.org When this compound is reacted with another aldehyde, such as benzaldehyde, in a cross-Tishchenko reaction, the aliphatic aldehyde preferentially donates the hydride. rsc.org

The Evans-Tishchenko reaction, a notable variation, utilizes a Lewis acid and an aldol adduct to react with another aldehyde, yielding 1,3-diol monoesters with excellent anti-stereoselectivity. aalto.fiorgsyn.org The ability to control the stereochemical outcome makes these reactions powerful tools in the synthesis of complex organic molecules and pure enantiomers. scirp.orgaalto.fi

The high reactivity of aldehydes means that the desired Tishchenko or aldol condensation pathways are often accompanied by side reactions. scirp.org Common side reactions include the Cannizzaro reaction, Tollens reaction, oxidation by air, transesterification, and hydrolysis of the products. scirp.orgscirp.org The aldol condensation itself can be considered a side reaction under conditions intended for a simple Tishchenko dimerization. scirp.org

Control over these competing reactions is crucial for achieving high yields of the desired product. The equilibrium between the main Tishchenko reaction and these side processes can be managed by carefully selecting the reaction conditions. scirp.orgscirp.org Key control strategies include:

Catalyst Selection: The type of catalyst used can significantly influence the reaction pathway.

Temperature Control: Adjusting the reaction temperature can favor one reaction over another.

Solvent Type: The choice of solvent can also shift the equilibrium between the main and side reactions. scirp.orgscirp.org

A kinetic study of the this compound condensation catalyzed by sodium hydroxide (B78521) identified rate constants for competitive side reactions, specifically trimerization and hydrolysis, highlighting the complexity of the reaction system. scirp.org

Side ReactionDescriptionControl Factor Example
Cannizzaro Reaction Disproportionation of a non-enolizable aldehyde into an alcohol and a carboxylate. Can occur with the aldol product. scirp.orgresearchgate.netCatalyst selection, temperature. scirp.org
Oxidation Reaction with atmospheric oxygen. scirp.orgscirp.orgInert atmosphere.
Hydrolysis Cleavage of the ester product by water. scirp.orgscirp.orgAnhydrous conditions.
Transesterification Exchange of the alcohol part of the ester with another alcohol. scirp.orgscirp.orgControl of alcohol concentration.

Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its corresponding enol tautomer (2-methyl-1-propen-1-ol). masterorganicchemistry.com This process, known as keto-enol tautomerism, involves the interconversion of the two structural isomers. masterorganicchemistry.com The keto form is generally more stable and thus predominates at equilibrium. masterorganicchemistry.comresearchgate.net The steric effect of the α-substitution in this compound favors enolization compared to simpler aldehydes. conicet.gov.ar

Studies have quantified this equilibrium. In aqueous solution, the equilibrium constant (Keq) for the enolization of this compound is estimated to be 1.37 x 10⁻⁴. masterorganicchemistry.com This indicates a strong preference for the keto form.

PropertyValueSource
Keto-Enol Equilibrium Constant (Keq) 1.37 x 10⁻⁴ masterorganicchemistry.com
pKa (Enol form) 11.63 masterorganicchemistry.com
pKa (Keto form) 15.49 masterorganicchemistry.com

Kinetic studies provide insight into the rate of interconversion between the keto and enol forms. In a horseradish peroxidase-catalyzed reaction, the conversion of the keto form of this compound to its enol form was identified as the rate-limiting step during the steady-state phase of the reaction. researchgate.netnih.govsbq.org.br This conversion can be catalyzed by buffers; for instance, the reaction of the keto form with a phosphate (B84403) buffer was found to have a specific rate constant. researchgate.netnih.gov The phosphate acts as a true catalyst, accelerating the establishment of the equilibrium without affecting the equilibrium constant itself. researchgate.netnih.gov

Reaction ParameterValueConditionsSource
Rate Constant (k) (Keto form + Phosphate)(8.7 ± 0.6) x 10⁻⁵ M⁻¹s⁻¹Dilute aqueous ethanol (B145695), 35°C, pH 7.4 researchgate.netnih.gov

These kinetic experiments can use the initial burst of a reaction, which consumes the equilibrium pool of the enol, to calculate the keto-enol equilibrium constant and the rate constant for the reverse reaction (enol to keto). researchgate.netnih.gov

The enol form of this compound, though less abundant, is significantly more reactive in certain contexts than the keto form. researchgate.netnih.gov The enol tautomer is nucleophilic at the α-carbon and readily reacts with electrophiles. masterorganicchemistry.com

In enzymatic systems, the enol of this compound is the reactive species. Studies with horseradish peroxidase showed that the enol form reacts rapidly with both compound I and compound II of the enzyme, whereas the keto form and the enolate anion are unreactive. researchgate.netnih.gov The reactivity of the enol in this system is comparable to that of unionized phenols. nih.gov

ReactantRate Constant (k)Source
Enol of this compound + HRP Compound I (8 ± 1) x 10⁶ M⁻¹s⁻¹ researchgate.netnih.gov
Enol of this compound + HRP Compound II (1.3 ± 0.3) x 10⁶ M⁻¹s⁻¹ researchgate.netnih.gov

In synthetic organic chemistry, the enol form can be trapped or generated in situ to perform specific reactions. For example, this compound can be efficiently converted to its enol silane. This protected enol does not undergo self-aldol reactions but can act as a nucleophile in crossed-aldol reactions, such as the Mukaiyama aldol reaction with non-enolizable aldehydes like benzaldehyde. richmond.edu

Kinetic Studies of Tautomeric Equilibria

Cannizzaro Reaction Characteristics

The Cannizzaro reaction is a chemical process that involves the base-induced disproportionation of an aldehyde that lacks a hydrogen atom at the alpha position. askiitians.com In this reaction, one molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to an alcohol. askiitians.com

Although this compound possesses an alpha-hydrogen, it undergoes the Cannizzaro reaction. askiitians.comscribd.com This is because the corresponding carbanion is not sufficiently stable, a result of the presence of two methyl groups on the alpha carbon. blogspot.com Consequently, this compound can participate in both aldol condensation and the Cannizzaro reaction. blogspot.com

The mechanism of the Cannizzaro reaction for this compound involves several steps:

A hydroxide ion attacks the carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate. askiitians.com

This intermediate then reacts with another molecule of this compound. askiitians.com

A hydride ion is transferred from the intermediate to the second this compound molecule. blogspot.com This is an irreversible step. stackexchange.com

This transfer results in the formation of isobutyric acid and an isobutanol alkoxide. askiitians.comstackexchange.com

A subsequent proton exchange yields the final products: isobutyric acid and isobutanol. askiitians.comblogspot.com

The reaction is a redox disproportionation where one molecule is oxidized to a carboxylic acid and the other is reduced to a primary alcohol. scribd.com

**3.1.4. Oxidation and Reduction Processes

This compound plays a crucial role as a co-reductant in the aerobic oxidation of olefins to epoxides, a reaction catalyzed by various metal complexes. mdpi.comrsc.org This process typically involves a free-radical mechanism. taylorandfrancis.com

In these reactions, an acyl radical is generated from this compound through hydrogen atom abstraction. mdpi.com This radical then reacts with molecular oxygen to form an acylperoxy radical. scispace.com This acylperoxy radical is a key oxidizing agent responsible for the epoxidation of the olefin. scispace.comrsc.org The presence of a metal catalyst, such as nickel or manganese porphyrin complexes, facilitates this process. mdpi.comscispace.com

The reactivity of different aldehydes as co-reductants varies. Branched aldehydes like this compound are particularly effective, while aryl or conjugated aldehydes show little to no activity under similar conditions. ru.nl The use of a radical scavenger, such as butylated hydroxytoluene (BHT), has been shown to inhibit the epoxidation reaction, confirming the involvement of radical species. mdpi.com

The reaction conditions for aerobic olefin oxidation using this compound typically involve stirring the olefin, catalyst, and this compound in a suitable solvent under an oxygen atmosphere at room temperature. scispace.comacs.org

The selective hydrogenation of this compound is a significant industrial process for the production of isobutanol. google.com This reaction is typically carried out in the presence of a heterogeneous catalyst, most commonly a copper-based catalyst. researchgate.net

The process involves passing a liquid feed of this compound and a hydrogen-containing gas over a catalyst bed. google.com The reaction conditions can be optimized to maximize the yield of isobutanol. Key parameters include temperature, pressure, and liquid space velocity. researchgate.net

Key Findings from a Macro-kinetic Study:

Effect of Temperature: The yield of isobutanol increases with increasing temperature in the range of 130-180°C. researchgate.net

Effect of Pressure: Higher pressures (0.3-0.8 MPa) also lead to an increased yield of isobutanol. researchgate.net

Effect of Space Velocity: The yield of isobutanol decreases as the liquid space velocity increases from 1.5 to 4 h⁻¹. researchgate.net

A power-law kinetics model has been used to describe the macro-kinetics of this hydrogenation process. The apparent activation energy for the hydrogenation of this compound over a copper catalyst was determined to be 15.89 kJ/mol. The reaction orders with respect to this compound and hydrogen were found to be 0.16 and 0.30, respectively. researchgate.net

ParameterValueReference
Apparent Activation Energy15.89 kJ/mol researchgate.net
Reaction Order (this compound)0.16 researchgate.net
Reaction Order (Hydrogen)0.30 researchgate.net

Studies have investigated the kinetics of the reduction of plutonium(IV) by this compound in nitric acid solution. iaea.org this compound has been identified as a fairly effective reductant for Pu(IV). iaea.org

The reaction rate is influenced by the concentrations of Pu(IV), this compound, and nitric acid. iaea.org The effect of temperature on the reaction rate has also been examined, and the activation energy for this reduction process was determined to be 51.7 kJ·mol⁻¹. iaea.org Based on these kinetic studies, a reaction mechanism has been proposed. iaea.org

This reaction is relevant to the PUREX process, a method for reprocessing spent nuclear fuels, where the reduction of Pu(IV) is a critical step. iaea.org

Oxidation and Reduction Processes

Selective Hydrogenation to Isobutanol

Mechanistic Investigations and Computational Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been extensively employed to investigate the mechanisms and stereoselectivities of reactions involving this compound. mdpi.comrsc.orgjmaterenvironsci.combohrium.com These computational methods allow for the optimization of geometries of reactants, products, and, crucially, transition states. mdpi.comjmaterenvironsci.com

For instance, in the proline-catalyzed intermolecular aldol reaction between cyclohexanone (B45756) and this compound, quantum mechanical calculations were used to predict the ratios of the four possible stereoisomeric products. rsc.orgnih.gov These calculations highlighted the importance of steric repulsion in determining the relative energies of different transition states. rsc.org

In another study on the enantioselective Michael addition of this compound to maleimides, DFT calculations were used to determine the reaction mechanism. mdpi.comnih.gov The calculations revealed a transition state where the catalyst's CF₃ substituent is activated by hydrogen bonding with surrounding water molecules, explaining the observed solvent effect. mdpi.comnih.gov

Similarly, computational studies on the Darzens reaction between this compound and isopropyl dibromoacetate have utilized DFT to analyze the reaction mechanism and the effect of different solvents. imist.ma These studies involve calculating the energies of reactants, transition structures, and products, as well as analyzing frontier molecular orbitals (HOMO and LUMO) to understand the electronic character of the reaction. imist.ma

The general approach in these studies involves:

Optimizing the geometries of all species involved (reactants, intermediates, transition states, and products) using a specific level of theory (e.g., B3LYP/6-311G(d,p)). jmaterenvironsci.comimist.ma

Performing vibrational frequency calculations to confirm the nature of the stationary points (minima or saddle points) and to obtain thermodynamic parameters like Gibbs free energy. mdpi.com

Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to verify the connectivity between transition states and the corresponding reactants and products. bohrium.com

These computational investigations provide detailed insights into the reaction pathways and the factors controlling reactivity and selectivity, which are often difficult to probe experimentally.

Density Functional Theory (DFT) Applications

Reaction Rate Constants and Kinetics

The kinetics of this compound reactions have been studied under various conditions. In the aldol condensation catalyzed by sodium hydroxide, the reaction rate constants for trimerization and hydrolysis were determined to be k₁ = 0.00122 (dm³)²·mol⁻²·min⁻¹ and k₂ = 0.0035 min⁻¹, respectively. scirp.org

The kinetics of the chlorination of this compound have also been investigated. The rate constant for the reaction of the this compound enolate with hypochlorite (B82951) ion (OCl⁻) is 9.5 x 10³ M⁻¹s⁻¹. cdnsciencepub.com This is surprisingly faster than the corresponding reaction for acetaldehyde (B116499), suggesting that the more hindered and stable enolate is more reactive in this case. cdnsciencepub.com

The oxidation of this compound by Cr(VI) has also been studied, revealing a complex mechanism where about 70% of the oxidation occurs via the hydrated form and 30% via the enol intermediate. niscpr.res.in The rate law for this reaction is complex, involving several rate and equilibrium constants. niscpr.res.in

Enzyme-Catalyzed Reactions and Mechanisms

This compound is a substrate for various enzyme-catalyzed reactions. For instance, it can be formed from the amino acid L-valine by the action of banana polyphenoloxidase and peroxidase. vt.edu In engineered E. coli, this compound is an intermediate in the production of isobutanol from α-ketoisovalerate. wikipedia.org

Horseradish peroxidase (HRP) catalyzes the reaction of this compound with molecular oxygen to produce triplet-state acetone (B3395972) and formic acid, a process accompanied by chemiluminescence. nih.govnih.gov The reaction is initiated by the autoxidation of this compound to form a peracid. nih.govresearchgate.net This peracid then reacts with the native HRP to form HRP Compound I, an obligatory step in the reaction. sbq.org.br

In enzyme-catalyzed reactions involving this compound, specific functional groups within the enzyme's active site play crucial roles. For HRP, the reaction mechanism with the enol form of this compound is proposed to be similar to that with unionized phenols. nih.gov The hydrogen atom from the hydroxyl group of the enol is donated to HRP Compound I, reducing it to Compound II. sbq.org.br This involves the transfer of an electron to the porphyrin π-cation radical and a proton to a distal basic group in the active site. sbq.org.br

In the context of aldol condensations catalyzed by Class I aldolases, an active-site lysine (B10760008) residue is key. classic-castle.com The ε-amino group of lysine forms an iminium intermediate with a ketone substrate, which acts as an electron sink to facilitate the reaction. classic-castle.compnas.org While this compound has an α-hydrogen and could potentially form an enamine with a catalyst like proline, this reaction is not observed, possibly due to steric hindrance from the two methyl groups. classic-castle.comconcordia.ca

Derivatives and Advanced Chemical Applications of Isobutyraldehyde

Synthesis of High Value-Added Chemicalstaylorandfrancis.comgoogle.comwikipedia.org

The branched structure of isobutyraldehyde makes it a valuable precursor for several important industrial chemicals. google.com Key derivatives include isobutyric acid, isobutanol, methacrylic acid and its esters, and polyols like neopentyl glycol. precedenceresearch.comgminsights.comwikipedia.org

Isobutyric acid, also known as 2-methylpropanoic acid, is a significant derivative of this compound, primarily manufactured through oxidation. wikipedia.orgyufenggp.com This process can utilize various oxidizing agents, such as air, oxygen, or hydrogen peroxide. mdpi.comatamanchemicals.com The reaction is typically conducted in the liquid phase, and while it can proceed without a catalyst, the use of catalysts containing metals like manganese, cobalt, or iron is also established. google.com

The oxidation of this compound to isobutyric acid is generally carried out at temperatures between 20°C and 100°C and pressures ranging from 20 to 75 psig. mdpi.com To enhance the process, co-solvents like acetone (B3395972) may be employed to improve selectivity and production rates by reducing byproducts such as isopropyl formate. mdpi.comgoogle.com The use of microreactor technology has demonstrated high efficiency, achieving an this compound conversion rate of 91% and a selectivity for isobutyric acid of 97% in pilot-scale experiments. scilit.commdpi.com This technology also offers a greener process by minimizing waste and energy consumption. scilit.commdpi.com

In some processes, inhibitors containing zinc and/or cadmium compounds are used to prevent the formation of byproducts like α-hydroxyisobutyric acid and isopropyl formate. google.com The reaction mechanism involves the formation of a peroxyacid intermediate, which then reacts with another molecule of this compound to yield two molecules of isobutyric acid. mdpi.com

Table 1: Process Parameters for Isobutyric Acid Production from this compound

ParameterRange/ValueSource
Temperature 20–100 °C mdpi.com
Pressure 20–75 psig mdpi.com
Oxidizing Agents Oxygen, Air, Hydrogen Peroxide mdpi.comatamanchemicals.com
Catalysts Manganese, Cobalt, Iron compounds google.com
Co-solvents Acetone, Ethyl Acetate (B1210297) mdpi.comgoogle.com
Conversion Rate (Microreactor) 91% scilit.commdpi.com
Selectivity (Microreactor) 97% scilit.commdpi.com

Isobutanol is a four-carbon branched-chain alcohol with applications as a solvent and a precursor for various chemicals. atamanchemicals.com It is primarily produced from this compound through hydrogenation. wikipedia.orgatamanchemicals.com

Biotechnological approaches offer a sustainable route for converting this compound to isobutanol. biotechrep.ir Engineered strains of microorganisms, such as Escherichia coli, have been developed to facilitate this biotransformation. biotechrep.irbiotechrep.ir By inserting the alcohol dehydrogenase gene (adhA) from Lactococcus lactis into the genome of E. coli, a recombinant strain capable of reducing this compound to isobutanol was created. biotechrep.irbiotechrep.ir

Research has shown that optimizing the fermentation medium can significantly enhance production yields. biotechrep.irbiotechrep.ir Under optimized conditions, including the use of glucose or glycerol (B35011) as a carbon source and ammonium (B1175870) chloride as a nitrogen source, a 91% yield of isobutanol from this compound was achieved, producing 560 mg/L of isobutanol from 600 mg/L of this compound. biotechrep.irbiotechrep.ir This bioconversion process is of interest for bioremediation, as it can convert this compound, a byproduct of some industrial processes, into a more valuable chemical. biotechrep.irbiotechrep.ir

The biosynthesis of isobutanol can also start from glucose, proceeding through the intermediate 2-ketoisovalerate (KIV), which is then decarboxylated to this compound before being reduced to isobutanol. mdpi.com

The industrial production of isobutanol from this compound is typically achieved through catalytic hydrogenation. atamanchemicals.com This process involves reacting this compound with hydrogen gas in the presence of a metal catalyst. patsnap.com

Various nickel-based catalysts have been investigated for this reaction. acs.org The performance of these catalysts is highly dependent on the properties of the support material, which influences the surface acidity and basicity. acs.org A study comparing Ni catalysts on different supports (Al₂O₃, MgAlO, MgO) found that a 60Ni/MgAlO catalyst provided the best balance of activity and selectivity for isobutanol production. acs.org This was attributed to its optimal surface acidity/basicity and high density of active nickel sites. acs.org

The process can be flexible, allowing for the co-production of this compound and isobutanol, or the complete conversion to isobutanol by recycling the this compound. patsnap.com

Table 2: Comparison of Catalysts for this compound Hydrogenation to Isobutanol

CatalystSupportKey FindingsSource
NickelAl₂O₃High intrinsic activity but lower selectivity due to side reactions. acs.org
NickelMgAlOHigher activity and selectivity due to balanced surface acidity/basicity. acs.org
NickelMgOLimited activity and higher byproduct formation. acs.org

This compound is a key precursor in the production of methacrylic acid and its corresponding esters, which are important monomers for plastics and resins. wikipedia.orgresearchgate.netmarket.us One route involves the oxidation of this compound. wikipedia.org This can be a vapor-phase reaction where gaseous this compound is contacted with molecular oxygen at elevated temperatures (typically 250°C to 400°C) in the presence of a catalyst. google.com Catalysts for this process often have complex formulations, such as those with the empirical formula PₐCuₑVₒMₘM'ₘ'Oₓ. google.com

The production of methacrylate (B99206) esters often involves the initial synthesis of methacrylic acid from precursors like this compound, followed by esterification with an alcohol. google.com In 2024, methacrylate esters represented a dominant application for this compound, accounting for a significant share of its market. market.us

Neopentyl glycol (NPG) is a crucial polyol used in the manufacturing of polyesters, coatings, and synthetic lubricants due to its high chemical and thermal stability. jiuanchemical.comresearchgate.net The primary industrial synthesis of NPG involves a two-step process starting from this compound and formaldehyde (B43269). jiuanchemical.comresearchgate.netgoogle.com

The first step is a crossed aldol (B89426) condensation reaction between this compound and formaldehyde, typically catalyzed by a base such as sodium hydroxide (B78521) or triethylamine, to form the intermediate hydroxypivaldehyde. globallcadataaccess.orgjiuanchemical.comintratec.usgoogle.com In the second step, this intermediate is reduced to neopentyl glycol. globallcadataaccess.org This reduction is commonly achieved through catalytic hydrogenation, often using a Raney nickel or copper chromite catalyst at elevated temperatures and pressures. globallcadataaccess.orgintratec.usgoogle.com

Aldol Condensation: this compound + Formaldehyde → Hydroxypivaldehyde jiuanchemical.com

Hydrogenation: Hydroxypivaldehyde + H₂ → Neopentyl Glycol jiuanchemical.com

Purification of the final product is typically carried out through distillation and crystallization to achieve high-purity NPG. jiuanchemical.com Isobutanediol is another diol that can be synthesized from this compound. taylorandfrancis.com

Bioconversion Routes to Isobutanol

Oximes and Imines

The carbonyl group of this compound readily reacts with nitrogen-containing compounds to form oximes and imines, which are valuable intermediates in organic synthesis.

Oximes: The reaction of this compound with hydroxylamine (B1172632) yields isobutyraldoxime. This conversion is a standard method for producing oximes from aldehydes. Isobutyraldoxime and its derivatives are important in the synthesis of other fine chemicals.

Imines: Imines, or Schiff bases, are formed through the condensation of this compound with primary amines. A notable example is the reaction with tert-butylamine (B42293) to produce N-tert-butylisobutylideneamine. Imines derived from this compound are versatile intermediates. For instance, the reductive amination of this compound is a key step in the synthesis of some compounds, such as the local anesthetic isobucaine. wikipedia.org

Table 1: Examples of this compound-Derived Oximes and Imines

Reactant Derivative Chemical Formula
Hydroxylamine Isobutyraldoxime C4H9NO
tert-Butylamine N-tert-butylisobutylideneamine C8H17N

Acetal (B89532) Derivatives

Acetalization is a common strategy to protect the aldehyde functional group of this compound during multi-step syntheses. This involves reacting this compound with an alcohol or a diol in the presence of an acid catalyst.

Cyclic acetals are particularly stable and are formed using diols such as ethylene (B1197577) glycol or neopentyl glycol. The reaction with ethylene glycol produces 2-isobutyl-1,3-dioxolane, while neopentyl glycol yields 2-isobutyl-5,5-dimethyl-1,3-dioxane. These acetal derivatives can be readily converted back to this compound when the protection is no longer needed, making them highly useful in complex synthetic pathways.

Table 2: Common Acetal Derivatives of this compound

Diol Reactant Acetal Derivative Chemical Formula
Ethylene Glycol 2-isobutyl-1,3-dioxolane C7H14O2
Neopentyl Glycol 2-isobutyl-5,5-dimethyl-1,3-dioxane C9H18O2

Polymer Chemistry and Materials Science

This compound is a valuable monomer and chemical intermediate in the synthesis of various polymers and resins, contributing to materials with a wide range of properties and applications.

In the production of polyvinyl acetate (PVAc) and its copolymers, this compound can be used to modify the polymer properties. While vinyl acetate is the primary monomer, the incorporation of other molecules can alter the characteristics of the resulting resin. wikipedia.orgsarchemlabs.com The use of aldehydes like this compound can influence the final properties of PVAc-based adhesives and coatings. fishersci.ca

In the synthesis of acrylic-based polymers, such as those derived from methyl methacrylate (MMA), this compound can act as a chain transfer agent. wikipedia.orguni.lu This allows for the control of the polymer's molecular weight, which is a critical factor in determining the physical properties of the final material, such as its viscosity and mechanical strength.

Urea-isobutyraldehyde-formaldehyde (UIF) resins are synthetic polymers created through the condensation reaction of urea (B33335), this compound, and formaldehyde. The inclusion of this compound alongside formaldehyde in the reaction with urea leads to resins with distinct properties. Research has shown that UIF resins can exhibit good solubility in common organic solvents and possess excellent resistance to yellowing and UV degradation. The molar ratio of the reactants significantly impacts the properties of the final resin, such as its softening point and hydroxyl value.

Acrylic-based Polymers

Agrochemical and Pharmaceutical Intermediates

This compound is a key building block in the synthesis of numerous active ingredients for the agrochemical and pharmaceutical sectors. herts.ac.ukherts.ac.uk

In the agrochemical industry, this compound is a precursor to several pesticides. For example, it is used in the synthesis of the fungicide Bupirimate, which is effective against powdery mildew on various crops. wikipedia.orgwikidata.orgfishersci.nonih.govherts.ac.uk It is also a starting material for herbicides such as Diuron and Bromacil. herts.ac.ukherts.ac.ukfishersci.fipic.intmade-in-china.comnih.govca.govca.govuni.luuni.lu

In the pharmaceutical field, this compound is an important intermediate for synthesizing a range of drugs. It is utilized in the production of the ACE inhibitor Captopril, used to treat hypertension and heart failure. uni.lufishersci.bemims.comfishersci.caguidetopharmacology.org It is also a precursor in the synthesis of Leucovorin (folinic acid), a medication used to counteract the toxic effects of certain cancer drugs. wikipedia.orgmacsenlab.comnih.gov Furthermore, this compound is a key starting material for the synthesis of Pantothenic acid (Vitamin B5). massbank.euflybase.orgnih.govfishersci.comuni.lu

Herbicides and Pesticides

This compound is a key building block in the production of various agrochemicals, including herbicides, insecticides, and fungicides. researchandmarkets.comgminsights.com Its derivatives are essential for creating active ingredients in crop protection products. researchandmarkets.comchemicalbull.com For instance, this compound is used in the synthesis of isobutylamine (B53898) and other alkylated amines, which are formulated into crop protection agents. researchandmarkets.com It also serves as an intermediate in the manufacturing of certain pesticides and tanning auxiliaries. sanjaychemindia.com The growing global demand for food necessitates increased agricultural efficiency, which in turn drives the need for advanced agrochemical solutions derived from this compound. researchandmarkets.comverifiedmarketresearch.com Furthermore, the condensation reaction of this compound with urea in the presence of an acid catalyst yields isobutylidene diurea, a slow-release nitrogen fertilizer. google.com

Antibiotics and Antifungal Drugs

The versatile chemical nature of this compound makes it a valuable precursor in the synthesis of certain pharmaceuticals, including antibiotics and antifungal agents. chemicalbull.com Its reactivity allows for the creation of complex molecular structures that are foundational to various medicinal compounds. chemicalbull.com While specific named examples of direct, large-scale antibiotic synthesis from this compound are not extensively documented in publicly available literature, its role as a chemical intermediate is acknowledged in the pharmaceutical industry. researchnester.comresearchandmarkets.comchemimpex.com The development of new antimicrobial agents is a complex process, often involving hybrid molecules to combat drug resistance. researchgate.net The synthesis of various heterocyclic compounds, which form the backbone of many drugs, can involve aldehyde precursors. researchgate.netijpsr.com For example, the synthesis of some antifungal agents involves the modification of known active structures, a process where a versatile intermediate like this compound could potentially be employed. nih.govnih.gov

Other Medicinal Substances and Drug Development

This compound serves as a versatile chemical intermediate in the broader pharmaceutical industry, contributing to the synthesis of a wide range of medications. researchnester.comthebusinessresearchcompany.com Its adaptable structure and reactivity are beneficial in the research and development phases of drug discovery for creating and testing new medicinal molecules. precedenceresearch.com The compound's derivatives are used in the development of various medicines. nih.gov For instance, carbamate (B1207046) derivatives, which are important in drug design, can be synthesized using methodologies that may involve aldehyde precursors. acs.org The synthesis of this compound isobutylhydrazone and its derivatives has been explored for various biological activities, including potential antimicrobial, antiviral, and anticancer properties. ontosight.ai

Specialty Chemical Formulations

The applications of this compound extend to various specialty chemical formulations, enhancing the properties of lubricants, adding to the sensory experience of fragrances and flavors, and serving as a precursor for essential materials like cellulose (B213188) esters and amino acids.

Lubricants and Fuel Additives

Derivatives of this compound are used to improve the performance of lubricants and fuels. researchandmarkets.com Isobutanol, a primary derivative, is utilized as a fuel additive to enhance combustion efficiency and reduce emissions. researchnester.com Additionally, this compound-derived polyvinyl acetate resins and ester derivatives contribute to the improved viscosity, thermal stability, and oxidative resistance of high-performance lubricants and fuels for automotive and industrial uses. researchandmarkets.com The reaction of this compound with an amine can form a Schiff base, which is then used to create polyalkylene succinimide (B58015) lubricant additives. wipo.intwipo.int Furthermore, this compound can be reacted with glycerol to produce octane-boosting fuel additives. google.com

Cellulose Esters and Amino Acids

This compound is a crucial starting material for the synthesis of both cellulose esters and essential amino acids. echemi.comdrugfuture.com It is used in the production of cellulose esters, which have applications in various materials. echemi.com Furthermore, this compound is a key precursor in the synthesis of the amino acid valine. zhishangchem.comvaia.com The Strecker synthesis, a common method for producing amino acids, utilizes this compound to create valine. vaia.compearson.comcdnsciencepub.com Other synthetic routes to valine also start with this compound, reacting it with ammonia (B1221849) and hydrogen cyanide to form intermediates that are then hydrolyzed. bloomtechz.comresearchgate.net

Rubber Antioxidants and Accelerators

This compound serves as a key intermediate in the chemical industry for the production of various additives for rubber, including antioxidants and vulcanization accelerators. google.comresearchgate.netgoogle.com These additives are critical for enhancing the durability, resilience, and processing characteristics of rubber products, particularly tires. The primary application of this compound in this sector is in the synthesis of N-substituted p-phenylenediamine (B122844) (PPD) derivatives, which are highly effective antiozonants and antioxidants. omanchem.commdpi.com

Detailed Research Findings

The principal chemical pathway leveraging this compound for the synthesis of rubber antioxidants is reductive amination, also known as reductive alkylation. libretexts.orgorganic-chemistry.org This versatile reaction forms secondary or tertiary amines from an aldehyde or ketone. In this context, this compound reacts with an amino compound, such as 4-aminodiphenylamine (4-ADPA), to produce valuable p-phenylenediamine (PPD) antioxidants.

A prominent example is the synthesis of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), a widely used antiozonant. oecd.orgnih.govwikipedia.org The synthesis involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is subsequently reduced to the target amine. While acetone is commonly used to provide the isopropyl group for IPPD, the analogous reaction with this compound would yield N-isobutyl-N'-phenyl-p-phenylenediamine. The direct reaction between p-phenylenediamine and this compound has been studied and monitored using techniques like NMR spectroscopy, confirming the formation of the corresponding imine as a key step in the synthesis of such derivatives. researchgate.net

Imine Formation: The aldehyde (this compound) reacts with a primary amine (e.g., an aminodiphenylamine) in a condensation reaction to form a Schiff base, or imine, with the elimination of a water molecule.

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent (e.g., catalytic hydrogenation) to yield the final N-alkylated p-phenylenediamine antioxidant.

This process allows for the introduction of specific alkyl groups, derived from aldehydes like this compound, onto the diamine structure, which is crucial for tuning the antioxidant and physical properties of the final product, such as its solubility in the rubber matrix and its persistence. mdpi.com

In addition to antioxidants, this compound is a precursor for amines that can be used to produce sulfenamide (B3320178) accelerators. chembroad.comwelltchemicals.com Sulfenamide accelerators, such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS), are prized for providing a delay in the onset of vulcanization (scorch delay), which is essential for safe processing of rubber compounds. slideshare.netresearchgate.net The synthesis of these accelerators requires primary amines (e.g., isobutylamine), which can be produced from this compound through reductive amination with ammonia.

Data Tables

Table 1: Synthesis of a p-Phenylenediamine (PPD) Antioxidant via Reductive Amination

StepReactant 1Reactant 2Intermediate/ProductChemical TransformationFunction of Product
1This compound4-AminodiphenylamineN-(2-methylpropylidene)-N'-phenylbenzene-1,4-diamine (Imine)CondensationReaction Intermediate
2Imine IntermediateHydrogen (with catalyst)N-Isobutyl-N'-phenyl-p-phenylenediamineReduction (Hydrogenation)Antioxidant / Antiozonant

Analytical and Spectroscopic Characterization in Research

Advanced Sensor Development for Detection

The detection of volatile organic compounds (VOCs) like isobutyraldehyde is critical for environmental monitoring and industrial process control. This has spurred the development of advanced, highly sensitive gas sensors.

Cataluminescence (CTL) is a phenomenon where chemiluminescence is generated during the catalytic oxidation of a substance on the surface of a solid material. nih.gov This principle has been harnessed to create highly sensitive and selective sensors for detecting this compound. nih.gov

One such sensor utilizes a composite of SiO₂ and the metal-organic framework MIL-53(Al). nih.govwikipedia.org When this compound vapor passes over the surface of this catalytic material at an optimized temperature, it oxidizes and emits light. The intensity of this light is directly proportional to the concentration of this compound. nih.govwikipedia.org This sensor demonstrated a linear response to this compound in the concentration range of 1.55–310 ppm with a low detection limit of 0.49 ppm. nih.govwikipedia.org

Another approach employed mesoporous SiO₂ nanomicrospheres as the sensing material. nih.gov The high surface area and ordered pore structure of this material significantly enhance the catalytic oxidation of this compound, leading to a response intensity 12.7 times higher than that of non-mesoporous silica. This sensor showed a linear detection range of 3.11–311 ppm and a detection limit of 1.1 ppm. nih.gov The mechanism of the CTL response involves the catalytic oxidation of this compound on the sensor surface, a process that has been further investigated using techniques like GC-MS. nih.gov These CTL-based sensors offer a simple, rapid, and reliable method for the real-time monitoring of this compound. nih.gov

Table 4: Performance of Cataluminescence Sensors for this compound Detection

Sensor System Optimization and Selectivity

The development of sensitive and selective sensors for the detection of this compound is a significant area of research, particularly for environmental monitoring and industrial process control. Optimization of sensor parameters and ensuring high selectivity against interfering compounds are critical for reliable performance.

Cataluminescence (CTL) has emerged as a promising technique for this compound detection. CTL sensors leverage the light emitted during the catalytic oxidation of an analyte on the surface of a material. The performance of these sensors is highly dependent on the choice of catalytic material and the optimization of operating conditions.

One study demonstrated a highly sensitive and selective sensor for this compound based on the CTL emission from the surface of nanosized samarium oxide (Sm₂O₃) particles. nih.gov The optimal conditions for this sensor were determined to be a working temperature of 267°C, a wavelength of 425 nm, and a gas flow rate of 100 mL/min. Under these conditions, the sensor exhibited a linear response to this compound concentrations across a wide range. nih.gov

Another research effort focused on mesoporous magnesium oxide (MgO) nanoparticles for CTL-based detection. researchgate.net This sensor was optimized for operating temperature, wavelength, and flow rate to achieve maximum sensitivity. For instance, the effect of air flow rate was studied between 60 and 100 mL/min to find the optimal response. researchgate.netmdpi.com Similarly, mesoporous SiO₂ nanomicrospheres have been utilized as a sensing material. acs.org The optimization of this system involved evaluating the CTL intensity at different working temperatures, detection wavelengths (with 440 nm being optimal), and gas flow rates (optimal at 80 mL/min). acs.org

Selectivity is a crucial attribute of any gas sensor. The Sm₂O₃-based sensor showed remarkable specificity for this compound. nih.gov When tested against other volatile organic compounds (VOCs), the response was minimal. For example, the CTL intensities for butyraldehyde, ethanol (B145695), acetone (B3395972), and acetaldehyde (B116499) were only 3.8%, 2.8%, 0.60%, and 0.57% of the intensity produced by this compound, respectively. nih.gov Other potential interferents like benzene, formaldehyde (B43269), and methanol (B129727) produced no significant signals. nih.gov Likewise, the sensor based on mesoporous MgO nanoparticles demonstrated high selectivity for this compound over other VOCs such as ether, cyclohexane, formaldehyde, and toluene. researchgate.net

The table below summarizes the performance and selectivity of various optimized sensor systems for this compound detection.

Sensing MaterialOptimal Temperature (°C)Linear RangeLimit of Detection (LOD)Key Interferents (Selectivity)Reference
Nanosized Sm₂O₃2670.015 - 3.9 µg/mL4.6 ng/mLHigh selectivity against butyraldehyde, ethanol, acetone, acetaldehyde, benzene, formaldehyde. nih.gov
Mesoporous MgO1740.3106 - 310.6 ppm0.0994 ppmHigh selectivity against ether, cyclohexane, butyl ether, carbon tetrachloride, ethanol, toluene, formaldehyde. researchgate.net
Mesoporous SiO₂255Not specifiedNot specifiedHigh selectivity against methacrolein (B123484), propionaldehyde, butyraldehyde, ethanol, acetaldehyde. acs.org
SiO₂/MIL-53(Al)1771.55 - 310 ppm0.49 ppmHigh selectivity for this compound over other VOCs. mdpi.com

These studies highlight the successful development of highly selective and sensitive sensor systems for this compound, with potential applications in real-world sample analysis, including industrial and environmental settings. researchgate.net

Analytical Methodologies for Purity and Quality Assurance

Ensuring the purity and quality of this compound is essential for its industrial applications, as impurities can affect reaction yields and product quality. wikipedia.orgctdbase.org A variety of analytical methodologies are employed to characterize the compound and quantify potential impurities.

Comprehensive characterization is often performed using a combination of spectroscopic techniques. As part of the National Toxicology Program, lots of this compound were identified and characterized using infrared (IR), ultraviolet/visible (UV/Vis), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound. researchgate.netresearchgate.net The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide detailed information about the different types of protons in the molecule, confirming the presence of the isopropyl group and the aldehydic proton.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present. researchgate.netresearchgate.net The IR spectrum of this compound shows a characteristic strong absorption band for the carbonyl (C=O) group of the aldehyde, typically around 1730 cm⁻¹. nih.gov

Gas Chromatography (GC): Gas chromatography is a primary method for assessing the purity of volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate this compound from volatile impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Elemental Analysis: Elemental analysis is used to determine the mass fractions of carbon, hydrogen, and oxygen in a sample, which are then compared to the theoretical values calculated from the chemical formula of this compound (C₄H₈O). This method was used to confirm the purity of the compound in toxicology studies. nih.gov

A common impurity in this compound is isobutyric acid, which forms from slow oxidation upon exposure to air. nih.gov The presence of this acid can be monitored by titration or by spectroscopic methods. Other potential impurities may include isomers like n-butyraldehyde or residual reactants from its synthesis, such as propene and carbon monoxide. wikipedia.orgwikipedia.org

The table below outlines the principal analytical methods used for the quality assurance of this compound.

Analytical MethodPurposeKey Findings / Information ProvidedReference
Gas Chromatography (GC)Purity assessment, separation of volatile impuritiesQuantifies the percentage of this compound and detects impurities like n-butyraldehyde. nih.gov
Nuclear Magnetic Resonance (NMR)Structural confirmationVerifies the chemical structure through analysis of proton and carbon environments. nih.govresearchgate.net
Infrared (IR) SpectroscopyFunctional group identificationConfirms the presence of the aldehyde carbonyl group. nih.govnih.gov
Elemental AnalysisDetermination of elemental compositionConfirms the empirical formula and calculates purity. nih.gov
TitrationQuantification of acidic impuritiesMeasures the concentration of isobutyric acid formed by oxidation. nih.gov

Environmental Fate and Bioremediation Research

Biodegradation and Biotransformation Studies

The biodegradability of isobutyraldehyde has been a subject of significant research, particularly focusing on microbial processes that can be harnessed for bioremediation.

Microorganisms can utilize this compound as a carbon source. The degradation often follows the Ehrlich pathway, where 2-ketoisovalerate, an intermediate in the valine synthesis pathway, is decarboxylated to form this compound. wikipedia.orgnih.gov This aldehyde can then be either oxidized to isobutyric acid or reduced to isobutanol by various chromosomally encoded alcohol and aldehyde dehydrogenases. wikipedia.orgresearchgate.net

Engineered strains of Escherichia coli have been developed to enhance the biotransformation of this compound. biotechrep.ir By introducing specific genes, such as the alcohol dehydrogenase gene (adhA) from Lactococcus lactis, these strains can efficiently convert this compound into the more valuable chemical, isobutanol. biotechrep.ir Research has also focused on minimizing the degradation of the desired product by deleting native aldehyde reductase genes in the host organism. nih.gov

The following table summarizes key enzymes and pathways involved in the microbial transformation of this compound.

Enzyme/PathwayOrganism/SystemTransformationReference
2-Ketoacid decarboxylase (kivd)Lactococcus lactis2-Ketoisovalerate → this compound nih.govresearchgate.net
Alcohol/Aldehyde dehydrogenasesPseudomonas sp. strain VLB120This compound ↔ Isobutanol / Isobutyric acid researchgate.net
Engineered alcohol dehydrogenase (adhA)Escherichia coliThis compound → Isobutanol biotechrep.ir
Native aldehyde reductase (YqhD)Escherichia coliThis compound → Isobutanol nih.gov
This table is interactive. Users can sort and filter the data.

Compost biofilters have proven to be an effective technology for removing this compound from waste gas streams. researchgate.netnih.gov These systems utilize microorganisms immobilized on a compost-based filter medium to degrade the volatile organic compound. compostsystems.comneptjournal.com

Studies have demonstrated that compost biofilters can achieve 100% removal efficiency for this compound at low to medium loading rates (approximately 191 to 933 g/m³/day). researchgate.netnih.gov No adaptation period is typically required for the microorganisms to begin degrading the aldehyde, as it is considered a readily biodegradable compound. researchgate.net

The performance of compost biofilters is highly dependent on the loading rate of this compound. researchgate.netnih.gov At high loading rates (1500-1900 g/m³/day), the degradation efficiency can decrease significantly. researchgate.netnih.gov This drop in performance is often accompanied by a decrease in the pH of the filter material and the production and accumulation of intermediates, namely isobutyl alcohol and isobutyric acid. researchgate.netnih.govresearchgate.net

Research has shown that the degradation rates of these compounds follow the order: this compound > isobutyl alcohol > isobutyric acid, with isobutyric acid showing very little degradation. researchgate.netnih.gov The accumulation of isobutyric acid is a key factor leading to the acidification of the biofilter, which in turn inhibits the degradation of isobutyl alcohol and, to a lesser extent, this compound itself. researchgate.netnih.gov Operational parameters such as moisture content and pH are critical for optimizing biofilter performance. While high moisture content can negatively impact removal efficiency, maintaining a neutral pH, potentially through the use of a buffer, is crucial to prevent the accumulation of acidic intermediates and ensure high removal efficiency at high loading rates. researchgate.netnih.gov

The following table presents data on the performance of compost biofilters under different loading rates.

Loading Rate (g/m³/day)Removal Efficiency (%)Intermediate ProductionpH EffectReference
191 - 933100%None observedStable researchgate.netnih.gov
1500 - 1900DecreasedIsobutyl alcohol, Isobutyric acidDecrease researchgate.netnih.gov
This table is interactive. Users can sort and filter the data.

Compost Biofilter Performance and Optimization

Influence of Environmental Factors (pH, Moisture)

Moisture content also plays a role, although its effect may be less pronounced than that of pH. nih.gov Studies have shown that while moisture has a smaller initial effect on degradation rates, excessively high water content (e.g., 55% compared to a more optimal 40%) can negatively affect the elimination of this compound over extended periods. nih.gov Conversely, dehydration can also limit removal efficiency at high pollutant loading rates. nih.gov When the pH of water was adjusted from 5.7 to 12.7, no significant change in the Henry's law constant was observed, indicating that the hydration reaction of this compound did not significantly contribute to its uptake in water under these conditions. nih.gov

Interactive Data Table: Influence of pH and Moisture on this compound Degradation

ParameterConditionObserved Effect on this compound DegradationSource
pH pH 5.2Lowered degradation rate. nih.gov nih.gov
Accumulation of isobutyric acid leading to pH dropDecreased removal efficiency. nih.gov nih.gov
Near-neutral pH (7.3-7.4)Maintained high removal efficiencies. nih.gov nih.gov
Moisture High water content (55% vs. 40%)Negatively affected elimination over time. nih.gov nih.gov
DehydrationCan limit removal efficiency at high loads. nih.gov nih.gov

Enzyme-Mediated Bioremediation

Enzyme-mediated processes are central to the bioremediation of this compound, converting it into less harmful or valuable substances.

A key enzyme in the bioremediation of this compound is alcohol dehydrogenase (ADH). nih.govnih.govuni.lu This enzyme catalyzes the reduction of this compound to isobutanol, a valuable chemical. nih.govuni.lu The process is a critical final step in engineered metabolic pathways designed for biofuel production. uni.lu Various microorganisms, including Escherichia coli and Lactococcus lactis, have been engineered to express ADH genes to facilitate this conversion. nih.gov The ADH from Lactococcus lactis (LlAdhA) has been identified as having high activity for reducing this compound. nih.govuni.lu Further protein engineering efforts, involving amino acid substitutions, have been undertaken to enhance the catalytic efficiency and reduce the Michaelis-Menten constant (K_M) of this enzyme for this compound, thereby improving the production rate of isobutanol. uni.lu In some engineered systems, multiple native aldehyde reductases in E. coli, such as AdhP, EutG, and FucO, have been shown to possess this compound reductase activity, which can lead to the unintended production of isobutanol as a byproduct. fishersci.com The metabolic conversion of isobutanol to this compound and then to isobutyric acid is also mediated by alcohol and aldehyde dehydrogenases, respectively. fishersci.com

The rate of bioremediation, including the degradation of this compound and related compounds, can be significantly enhanced by the addition of essential nutrients. nih.govmetabolomicsworkbench.org Industrial wastes are often deficient in the nutritional requirements for microorganisms, making nutrient supplementation necessary to increase biodegradation rates. nih.gov Nitrogen and phosphorus are frequently identified as the primary limiting nutrients in the bioremediation of organic pollutants. nih.govfishersci.co.uk The optimal ratio of carbon to nitrogen and phosphorus (C:N:P) is a critical factor for enhancing microbial activity, with ratios between 100:10:1 and 100:1:0.5 often cited, depending on the specific contaminants and microbial populations. fishersci.co.ukontosight.ai

For instance, slow-release fertilizers, such as those made from this compound diurea (IBDU), have been developed to provide a steady supply of nutrients for bioremediation efforts, like those following oil spills. nih.gov IBDU is synthesized from this compound and urea (B33335) and degrades through hydrolysis to release urea, which is then converted to ammonia (B1221849) nitrogen for microbial uptake. nih.gov The this compound component is expected to volatilize or biodegrade to carbon dioxide and water. nih.gov Studies have shown that the addition of organic nutrients, such as those from sewage sludge or brewery spent grain, can also stimulate the biodegradation of hydrocarbon contaminants by improving moisture content and providing a balanced source of nutrients. metabolomicsworkbench.org However, competition for these limited inorganic nutrients between different microbial populations can affect the degradation rate of mixed substrates. guidetopharmacology.org

Alcohol Dehydrogenase Activity

Metabolic Studies and Environmental Impact

Investigating the metabolic pathways of this compound and its broader environmental effects is crucial for understanding its role in biological and atmospheric systems.

Isotopically labeled compounds are a powerful tool for elucidating the metabolic fate of molecules like this compound. nih.gov Techniques such as isotopically nonstationary 13C metabolic flux analysis (INST-MFA) allow researchers to trace the flow of carbon atoms from a labeled substrate through various metabolic pathways. nih.govnih.gov This method has been applied to study cyanobacteria engineered to produce this compound from CO2. nih.gov By providing 13C-labeled substrates, researchers can track the incorporation of the isotope into intracellular metabolites and the final product, this compound. nih.govnih.gov

These tracing studies have been instrumental in identifying metabolic bottlenecks. nih.govwikipedia.orgfishersci.ca For example, in an this compound-producing strain of Synechococcus elongatus, INST-MFA revealed a bottleneck at the pyruvate (B1213749) kinase (PK) reaction, which converts phosphoenolpyruvate (B93156) (PEP) to pyruvate, a key precursor for this compound biosynthesis. nih.govfishersci.ca The analysis also uncovered a natural three-step bypass pathway involving the enzymes PEP carboxylase (PEPC), malate (B86768) dehydrogenase (MDH), and malic enzyme (ME) that circumvents the PK reaction. wikipedia.orgfishersci.ca This detailed flux map, made possible by tracing labeled carbon, guided further metabolic engineering efforts, such as overexpressing specific enzymes to improve the productivity of this compound. nih.govwikipedia.org

This compound is an important trace constituent in the atmosphere, originating from both natural and anthropogenic sources, including industrial activities and the oxidation of other volatile organic compounds (VOCs). nih.gov As a VOC, it plays a significant role in atmospheric chemistry and can impact air quality. nih.govwikipedia.org The primary atmospheric fate of this compound is its reaction with hydroxyl (OH) radicals, which leads to the formation of acyl radicals. nih.gov These acyl radicals then react with oxygen (O2) to form acylperoxy radicals. nih.gov

Acylperoxy radicals derived from this compound are key players in several atmospheric processes. nih.gov They react with nitrogen oxides (NOx) to produce nitrogen dioxide (NO2), which can then be photolyzed to form tropospheric ozone (O3), a major component of photochemical smog and a regulated air pollutant. nih.govciteab.com Acylperoxy radicals can also react with NO2 to form stable peroxyacylnitrates (PANs), which act as reservoirs for NOx in the troposphere, allowing for the long-range transport of these pollutants. nih.gov Furthermore, this compound can react with Criegee intermediates, which are formed from the ozonolysis of alkenes; this reaction can act as a sink for these intermediates, especially in regions with high this compound emissions. nih.govuni.lu The degradation of this compound in the atmosphere ultimately contributes to the formation of secondary pollutants that affect air quality. nih.govthegoodscentscompany.com

Q & A

Basic Research Questions

Q. What are the standard catalytic methods for synthesizing Isobutyraldehyde from methanol and ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via one-step catalytic reactions using methanol with ethanol or n-propanol. For methanol/ethanol systems, optimized catalysts like V₂O₅/TiO₂-SiO₂ achieve 98% methanol conversion and 85% selectivity under controlled temperature and pressure. Key variables include catalyst loading (5–15 wt%), reaction temperature (250–300°C), and molar ratios (methanol:ethanol = 1:1.5). Replicate studies should characterize catalysts using XRD/BET for surface area and active sites .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Key properties include:

PropertyValueRelevance
Boiling Point63°CDetermines distillation conditions
Density0.79 g/mL (25°C)Solvent compatibility in reactions
Vapor Pressure66 mmHg (4.4°C)Safety protocols for volatile handling
Solubility60 g/L (water, 25°C)Phase separation in biphasic systems
These data inform solvent selection, reaction scalability, and safety measures .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use chemical-resistant gloves (nitrile), safety goggles, and explosion-proof fume hoods.
  • Storage : Keep at 2–8°C in grounded, bonded containers to prevent static ignition.
  • Exposure Mitigation : Immediate skin washing with soap/water and medical attention for pulmonary edema (risk at >10 ppm vapor exposure).
  • Documentation : Follow OSHA/NIOSH guidelines for flammability (Class IB) and toxicity thresholds .

Advanced Research Questions

Q. How do catalytic mechanisms differ between V₂O₅/TiO₂-SiO₂ and CuO-ZnO/Al₂O₃ in this compound synthesis?

  • Methodological Answer :

  • V₂O₅/TiO₂-SiO₂ : Operates via acid-catalyzed aldol condensation, where Brønsted acid sites promote C–C coupling. Confirmed via NH₃-TPD and in situ FTIR.
  • CuO-ZnO/Al₂O₃ : Relies on redox pathways, with Cu⁺/Cu²⁺ facilitating methanol dehydrogenation. Lower selectivity (53.1%) stems from competing methanol-to-CO pathways.
  • Experimental Validation : Compare turnover frequencies (TOF) under identical conditions and use isotopic labeling (¹³C-methanol) to trace reaction pathways .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer :

  • Data Triangulation : Cross-validate catalyst performance using standardized protocols (e.g., ISO 18757 for surface area).
  • Controlled Variables : Document precursor purity (e.g., methanol ≥99.9%), pretreatment methods (calcination temperature), and reactor configurations (fixed-bed vs. batch).
  • Statistical Analysis : Apply ANOVA to isolate factors causing yield disparities (e.g., pressure fluctuations ±5% alter selectivity by 12%) .

Q. What advanced analytical techniques are optimal for characterizing this compound purity and byproducts?

  • Methodological Answer :

  • GC-MS : Quantify trace impurities (e.g., <0.1% isobutyric acid) with DB-5MS columns and splitless injection.
  • NMR (¹H/¹³C) : Assign peaks using δ 9.7 ppm (aldehyde proton) and δ 205 ppm (carbonyl carbon).
  • FTIR : Monitor carbonyl stretches (1720 cm⁻¹) and C–H bending (1380 cm⁻¹) for degradation assessment.
  • Reference Standards : Use NIST-certified this compound (CAS 78-84-2) for calibration .

Q. What are the understudied applications of this compound in pharmaceutical intermediate synthesis?

  • Methodological Answer :

  • Amino Acid Precursors : Convert this compound to L-valine via Strecker synthesis (NH₃/KCN, 60°C, 12h).
  • Chiral Synthesis : Use asymmetric hydrogenation with Ru-BINAP catalysts for (R)-2-methylbutyraldehyde (enantiomeric excess >90%).
  • Toxicity Screening : Assess genotoxicity via Ames test (TA100 strain ±S9) to validate pharmaceutical-grade purity .

Guidance for Data Reporting and Reproducibility

  • Supporting Information : Follow Beilstein Journal guidelines to include raw spectra, catalyst characterization data, and statistical codes as supplementary files .
  • Conflict Resolution : Disclose batch-to-batch variability (e.g., catalyst lot differences) and use error bars (95% CI) in yield plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.